N-Boc-L-lysine methyl ester hydrochloride
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Overview
Description
N-Boc-L-lysine methyl ester hydrochloride is a chemical compound with the molecular formula C12H25ClN2O4 and a molecular weight of 296.79 g/mol . It is commonly used in peptide synthesis and serves as a protected form of lysine, an essential amino acid . The compound is characterized by its white to off-white solid appearance and is soluble in methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-L-lysine methyl ester hydrochloride typically involves the following steps :
Protection of Lysine: Lysine is reacted with tert-butoxycarbonyl chloride (Boc-Cl) to form N-Boc-L-lysine.
Esterification: N-Boc-L-lysine is then reacted with methanol to produce N-Boc-L-lysine methyl ester.
Formation of Hydrochloride Salt: Finally, N-Boc-L-lysine methyl ester is treated with hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Boc-L-lysine methyl ester hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Boc protecting group can be removed under acidic conditions to yield free lysine methyl ester.
Hydrolysis: The ester group can be hydrolyzed to form N-Boc-L-lysine.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Basic Conditions: Sodium hydroxide (NaOH) can be used for the hydrolysis of the ester group.
Major Products Formed
Lysine Methyl Ester: Formed upon removal of the Boc group.
N-Boc-L-lysine: Formed upon hydrolysis of the ester group.
Scientific Research Applications
N-Boc-L-lysine methyl ester hydrochloride has a wide range of applications in scientific research :
Chemistry: Used in peptide synthesis as a protected lysine derivative.
Biology: Employed in the study of protein structure and function.
Medicine: Utilized in the development of pharmaceuticals and as a building block for drug synthesis.
Industry: Applied in the production of cationic surfactants and hydrogels.
Mechanism of Action
The mechanism of action of N-Boc-L-lysine methyl ester hydrochloride involves its role as a protected lysine derivative . The Boc group protects the amino group of lysine during peptide synthesis, preventing unwanted side reactions . Upon removal of the Boc group, the free lysine can participate in further chemical reactions, such as peptide bond formation .
Comparison with Similar Compounds
Properties
IUPAC Name |
methyl 2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4.ClH/c1-12(2,3)18-11(16)14-8-6-5-7-9(13)10(15)17-4;/h9H,5-8,13H2,1-4H3,(H,14,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NANRHOPPXCBHGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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